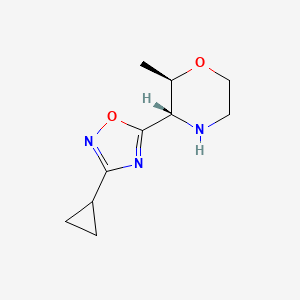
(2R)-2-Aminopropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Aminopropane-1-thiol is an organic compound characterized by the presence of an amino group and a thiol group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Aminopropane-1-thiol typically involves the reaction of (2R)-2-chloropropane-1-thiol with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at a moderate level to ensure the desired product is obtained with high yield.
Industrial Production Methods: On an industrial scale, this compound can be produced through a similar synthetic route but with optimized reaction conditions to enhance efficiency and reduce costs. The use of catalysts and continuous flow reactors can further improve the production process, making it more sustainable and economically viable.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Aminopropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-Aminopropane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Aminopropane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
(2S)-2-Aminopropane-1-thiol: The enantiomer of (2R)-2-Aminopropane-1-thiol with similar chemical properties but different biological activity.
Cysteine: An amino acid with a thiol group, similar in structure but with different applications.
Homocysteine: Another amino acid with a thiol group, involved in various metabolic pathways.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C3H9NS |
|---|---|
Molecular Weight |
91.18 g/mol |
IUPAC Name |
(2R)-2-aminopropane-1-thiol |
InChI |
InChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1 |
InChI Key |
DJJIBYYAHJOUMY-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CS)N |
Canonical SMILES |
CC(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



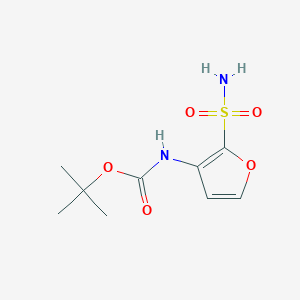
![N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine](/img/structure/B13258329.png)
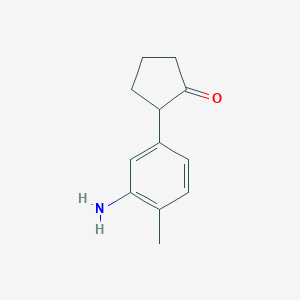
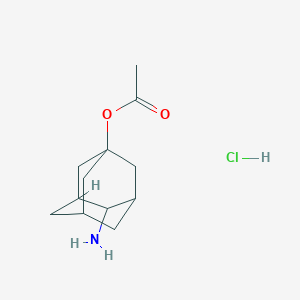
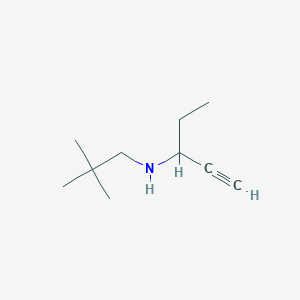
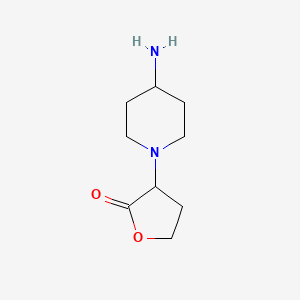

![4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol](/img/structure/B13258360.png)
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13258368.png)
![3-[(3-Bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13258382.png)

